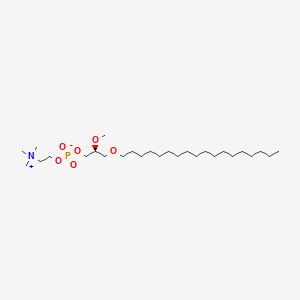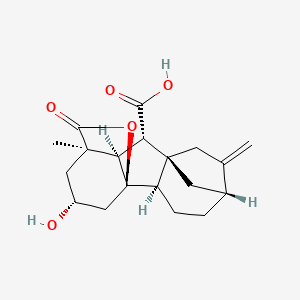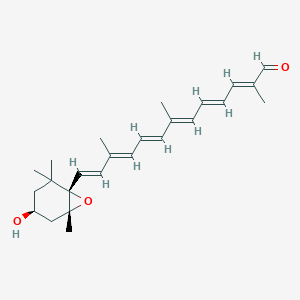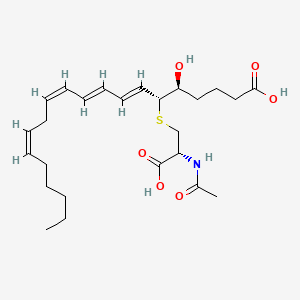
3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound belonging to the class of lysophosphatidylglycerols This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) typically involves multiple steps, starting from simpler precursor molecules. The process often includes the following steps:
Formation of the glycerol backbone: This involves the reaction of glycerol with appropriate reagents to introduce the dihydroxypropoxy and phosphoryl groups.
Esterification: The glycerol derivative is then esterified with octadec-9-enoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The process may also involve purification steps, such as distillation or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products may include phosphoric acid derivatives or substituted glycerol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) is used as a model compound to study the behavior of lysophosphatidylglycerols and their derivatives .
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a signaling molecule in various cellular processes .
Medicine
In medicine, 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) is explored for its potential therapeutic applications, including its role in modulating lipid metabolism and its anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the formulation of specialized lubricants and surfactants due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) involves its interaction with cell membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [3-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate
- (2R)-3-({(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-[(9E,12E)-9,12-octadecadienoyloxy]propyl (6E,9E,12E)-6,9,12-octadecatrienoate
- (2R)-3-({(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-(palmitoyloxy)propyl palmitate
Uniqueness
The uniqueness of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diylbis(octadec-9-enoate) lies in its specific combination of functional groups and its ability to interact with biological membranes. This makes it a valuable compound for studying membrane dynamics and developing therapeutic agents.
Properties
Molecular Formula |
C42H79O10P |
|---|---|
Molecular Weight |
775 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17+,20-18+ |
InChI Key |
DSNRWDQKZIEDDB-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



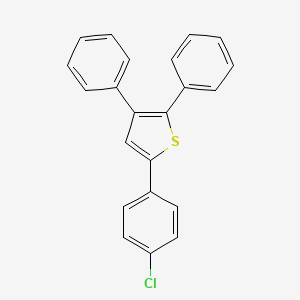

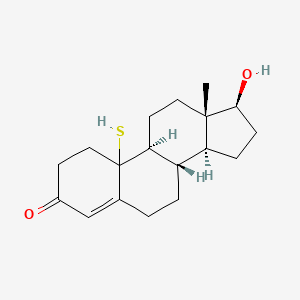
![N-(2-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B1237938.png)



![(5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1237944.png)
